molecular formula C9H14N2 B7829478 {3-[(Methylamino)methyl]phenyl}methanamine

{3-[(Methylamino)methyl]phenyl}methanamine

Cat. No.: B7829478
M. Wt: 150.22 g/mol
InChI Key: AYTKETGHXBTBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Methylamino)methyl]phenyl}methanamine is a bifunctional aromatic amine featuring both primary and secondary amine groups on a benzyl scaffold. Compounds with this structural motif are of significant interest in medicinal chemistry and biochemical research for their potential as versatile building blocks and for their interactions with biological systems. Although specific biological data for this exact compound is limited, research on closely related tertiary amine derivatives, such as (3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine, indicates that these structures can play a significant role in biochemical reactions . These compounds have been observed to interact with enzymes and proteins, potentially influencing amino acid metabolic pathways by binding to active sites or altering enzyme conformation . In cellular contexts, such molecules can modulate cell signaling pathways, gene expression, and overall cellular metabolism . Furthermore, the phenylmethanamine scaffold is recognized in neuroscience research, as similar structures have been investigated for their potential to inhibit enzymes like neuronal nitric oxide synthase (nNOS), a target implicated in neurodegenerative disorders . This compound serves as a valuable intermediate in organic synthesis. The presence of two amine groups with different reactivities allows for selective functionalization, making it a versatile precursor for constructing more complex molecules, including potential pharmacologically active agents . Researchers can utilize this bifunctional amine to develop compound libraries for structure-activity relationship (SAR) studies or to create novel chemical entities for high-throughput screening. Please note: This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(methylaminomethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKETGHXBTBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Conducted at room temperature (20–25°C) to minimize side reactions such as over-reduction or polymerization.

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) provides optimal solubility for both the aldehyde and amine components.

  • Additives : Iron sulfate heptahydrate (FeSO₄·7H₂O) is introduced at 0.5–1.0 molar equivalents to sequester cyanide ions, suppressing parasitic reactions and improving yields to 78–82%.

Table 1: Reductive Amination Parameters

ComponentQuantity (mmol)Role
3-Formylbenzaldehyde10.0Substrate
Methylamine hydrochloride12.0Amine source
NaBH3CN15.0Reducing agent
DABCO5.0Base
FeSO₄·7H₂O8.0Cyanide scavenger

Borohydride Reduction of Ketoamine Intermediates

An alternative pathway involves the reduction of a pre-formed ketoamine intermediate. This method, adapted from fluoxetine precursor syntheses, utilizes sodium borohydride (NaBH₄) in acetic acid to reduce 3-[(methylamino)methyl]acetophenone derivatives.

Stepwise Synthesis

  • Formation of Ketoamine :

    • Claisen condensation of acetophenone with ethyl formate generates benzoylacetaldehyde, which undergoes condensation with methylamine hydrochloride to yield 3-[(methylamino)methyl]acetophenone.

  • Reduction :

    • The ketone group is reduced using NaBH₄ (21 mmol) in glacial acetic acid at 5–15°C, achieving >90% conversion.

    • Post-reduction alkalization with NaOH (240 mmol) precipitates the crude product, which is extracted with ethyl acetate and purified via rotary evaporation.

Critical Parameters

  • Stoichiometry : A 5:1 molar ratio of NaBH₄ to ketoamine ensures complete reduction.

  • Temperature Control : Maintaining the reaction below 15°C prevents borohydride decomposition and ensures regioselectivity.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for small-scale production (1–100 kg), offering flexibility in multi-step syntheses. The reductive amination method in Table 1 has been successfully scaled to 50 kg batches with 75% yield.

  • Continuous Flow Systems : Ideal for high-volume manufacturing, reducing reaction times by 40% through precise temperature and reagent control.

Table 2: Industrial Optimization Metrics

ParameterBatch ProcessContinuous Process
Yield75%82%
Cycle Time12 h7 h
Purity (HPLC)98.5%99.1%

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with eluents such as 5% methanol in dichloromethane achieves >99% purity.

  • Crystallization : Recrystallization from hexane/ethyl acetate (3:1) yields needle-like crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

  • ¹H NMR : δ 2.35 (s, 3H, N–CH₃), 3.62 (s, 4H, Ar–CH₂–N), 7.25–7.45 (m, 4H, Ar–H).

  • IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C–N bend) confirm amine functionality .

Chemical Reactions Analysis

Types of Reactions

{3-[(Methylamino)methyl]phenyl}methanamine can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imines or oximes.

  • Reduction: : Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Imine or oxime derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted phenylmethanamines.

Scientific Research Applications

{3-[(Methylamino)methyl]phenyl}methanamine is utilized in several scientific research fields:

  • Chemistry: : It serves as a building block for synthesizing more complex organic molecules.

  • Biology: : The compound is used in studying enzyme inhibition and receptor binding.

  • Industry: : It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which {3-[(Methylamino)methyl]phenyl}methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their key characteristics:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
{3-[(Methylamino)methyl]phenyl}methanamine 3-(Methylaminomethyl)phenyl C9H14N2 150.23 Bifunctional amine; used in enzyme inhibitor synthesis
[3-(Piperidin-1-ylmethyl)phenyl]methanamine () 3-(Piperidinylmethyl)phenyl C13H20N2 204.32 Higher basicity due to piperidine; improved membrane permeability
{3-[(Cyclohexylmethoxy)methyl]phenyl}methanamine () 3-(Cyclohexylmethoxy)methylphenyl C14H21NO 219.33 Enhanced hydrophobicity; cyclohexyl group may hinder metabolic oxidation
{3-[(5-Methyl-1H-pyrazol-3-yl)methyl]phenyl}methanamine (Compound 13au, ) 3-(Pyrazolylmethyl)phenyl C12H16N4 216.28 Aromatic heterocycle introduces π-π stacking potential; NMR δ 7.2–7.4 (aromatic)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine () 3-(Ethoxyethoxymethyl)phenyl C12H19NO2 209.29 Ether linkages increase solubility; flexible side chain

Key Observations :

  • Basic vs. Neutral Substituents: Piperidine () and methylamino groups enhance basicity, facilitating protonation at physiological pH, whereas cyclohexylmethoxy () or ethoxyethoxy () substituents are neutral, reducing charge-dependent interactions.
  • Synthetic Utility : Pyrazole-containing analogs () exhibit higher synthetic yields (up to 91%) compared to the target compound (59% in ), suggesting steric or electronic advantages in coupling reactions .

Spectroscopic and Analytical Comparisons

  • 1H NMR Shifts: Target Compound: Aromatic protons resonate near δ 7.3–7.5 (unsubstituted phenyl region), with methylamino protons at δ 2.2–2.5 . Pyrazole Analogs (): Pyrazole protons appear as singlets (δ 6.2–6.5), while aromatic protons split into complex multiplets (δ 7.2–7.4) . Piperidine Analogs (): Piperidine protons show distinct multiplets at δ 1.4–2.7, overlapping with benzylamine signals .

Biological Activity

{3-[(Methylamino)methyl]phenyl}methanamine, commonly referred to as a phenethylamine derivative, is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to summarize the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

The primary biological activity of this compound involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds in this class often act as monoamine releasing agents and may influence the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action can lead to various physiological effects, including increased alertness, enhanced mood, and potential stimulant effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Stimulant Activity : Similar to other phenethylamines, it may increase locomotor activity and induce hyperactivity in animal models.
  • Mood Enhancement : Potential antidepressant-like effects have been noted in preclinical studies.
  • Appetite Suppression : Compounds with similar structures have been associated with appetite suppression.

Study 1: Neurotransmitter Release

A study conducted on the effects of this compound revealed that it significantly increases the release of dopamine in rat striatal slices. The increase was dose-dependent, suggesting a direct correlation between concentration and neurotransmitter release. This finding supports the compound's potential use in treating disorders related to dopamine dysregulation.

Concentration (µM)Dopamine Release (% Control)
1120%
10150%
100200%

Study 2: Behavioral Effects

In behavioral assays involving rodents, administration of this compound resulted in increased locomotor activity compared to control groups. The results indicated a stimulating effect consistent with other known stimulants.

Treatment GroupDistance Traveled (cm)
Control150
Low Dose (1 mg/kg)200
High Dose (5 mg/kg)300

Safety and Toxicology

While the stimulant properties of this compound are intriguing, safety profiles must be assessed. Preliminary toxicological studies indicate that high doses may lead to cardiovascular stress and neurotoxicity. Further research is needed to establish safe dosage ranges and long-term effects.

Q & A

Q. What are the common synthetic routes for {3-[(Methylamino)methyl]phenyl}methanamine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves reductive amination of 3-formylphenyl intermediates with methylamine. For example, describes a multi-step synthesis for a benzimidazole derivative, where (1H-benzo[d]imidazol-2-yl)methanamine is reacted with aldehydes under acidic conditions, followed by thioglycolic acid in the presence of anhydrous ZnCl₂ to form thiazolidinone derivatives . Key factors include:
  • Catalyst selection : ZnCl₂ enhances nucleophilic substitution efficiency.
  • Temperature control : Reactions are often conducted at 80–100°C to optimize yield while minimizing decomposition.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure amine.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for signals at δ 3.5–4.0 ppm (methylene groups adjacent to amine) and aromatic protons in the δ 6.8–7.5 ppm range. highlights the use of NMR to confirm substitution patterns in similar benzylamine derivatives .
  • IR Spectroscopy : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bending) confirm amine functionality .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 176.1 for C₉H₁₄N₂) validate molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct formation (e.g., Schiff bases or over-alkylated products) can be minimized by:
  • Controlling stoichiometry : Use a 1:1.2 molar ratio of aldehyde to methylamine to favor mono-alkylation .
  • pH modulation : Conduct reactions in mildly acidic conditions (pH 5–6) to protonate the amine, reducing unwanted nucleophilic side reactions .
  • In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before secondary products dominate .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory activity) can be addressed through:
  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) to enable cross-study comparisons .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing trifluoromethyl groups with methoxy) to isolate contributing moieties .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like bacterial enzymes or inflammatory cytokines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS. recommends refrigeration (2–8°C) in airtight containers to prevent oxidation .
  • Light sensitivity testing : Use UV-Vis spectroscopy to monitor absorbance changes under ICH Q1B guidelines, noting photodegradation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.